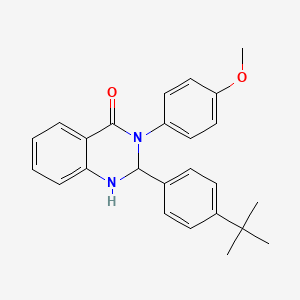![molecular formula C10H8Cl2N8O3 B11531253 2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11531253.png)
2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound may have applications in various fields due to its unique structure.
2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]acetohydrazide: is a chemical compound with a complex structure. Let’s break it down:
Preparation Methods
Synthetic Routes: One method involves the cyclization of 5-amino-1H-tetrazole , sodium azide, and triethyl orthoformate in glacial acetic acid. The resulting compound is then further modified to obtain derivatives.
Industrial Production: Details on industrial-scale production methods are scarce, but research laboratories can synthesize it using similar routes.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including , , and .
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a ligand in coordination chemistry.
Biology: Explore its interactions with biomolecules (e.g., proteins, nucleic acids).
Medicine: Assess its pharmacological properties (e.g., antimicrobial, anticancer).
Industry: Consider applications in materials science (e.g., catalysts, sensors).
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets (enzymes, receptors) or cellular pathways .
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: While I don’t have a direct list, consider comparing it to other tetrazole derivatives or hydrazides.
Uniqueness: Highlight its distinctive features, such as the combination of tetrazole and hydrazide moieties.
Remember that this compound’s applications and properties are still an active area of research, and additional studies will enhance our understanding
Properties
Molecular Formula |
C10H8Cl2N8O3 |
|---|---|
Molecular Weight |
359.13 g/mol |
IUPAC Name |
2-(5-aminotetrazol-1-yl)-N-[(E)-(2,4-dichloro-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C10H8Cl2N8O3/c11-6-2-7(12)8(20(22)23)1-5(6)3-14-15-9(21)4-19-10(13)16-17-18-19/h1-3H,4H2,(H,15,21)(H2,13,16,18)/b14-3+ |
InChI Key |
OZOGRRSKBWNMBF-LZWSPWQCSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)/C=N/NC(=O)CN2C(=NN=N2)N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C=NNC(=O)CN2C(=NN=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (4Z)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11531185.png)
![Nalpha-[(benzyloxy)carbonyl]-N-(4-iodo-2-methylphenyl)tryptophanamide](/img/structure/B11531193.png)

![4,4'-[(1E)-1-(5-nitrofuran-2-yl)prop-1-ene-3,3-diyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11531201.png)



![6'-Bromo-2'-oxohexahydrospiro[cyclopropane-1,4'-[1]oxa[3,5]methanocyclopenta[b]furan]-7'-carboxylic acid](/img/structure/B11531217.png)
![3-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11531232.png)
![N-(4-chlorophenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B11531238.png)
![(2E)-3-azepan-1-yl-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile](/img/structure/B11531246.png)

![N-[(4-benzylpiperazin-1-yl)methyl]benzamide](/img/structure/B11531259.png)
